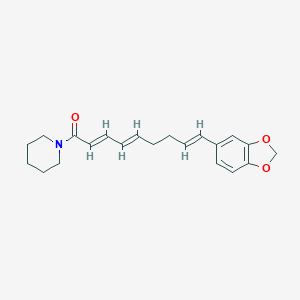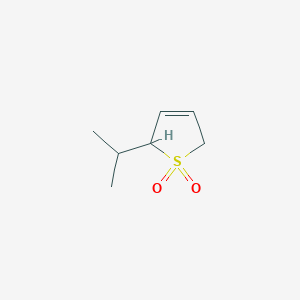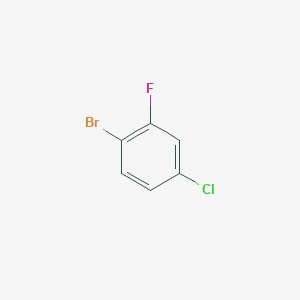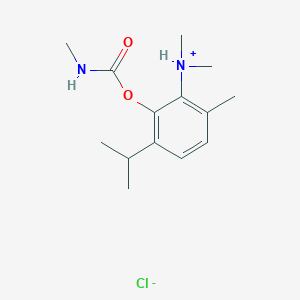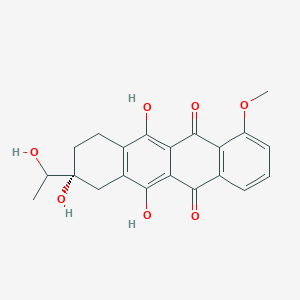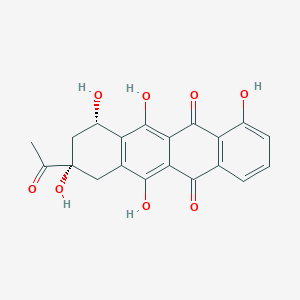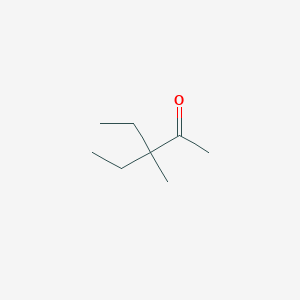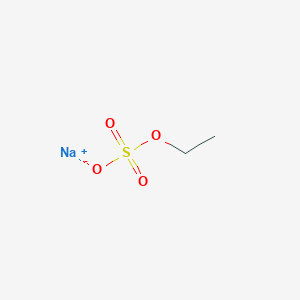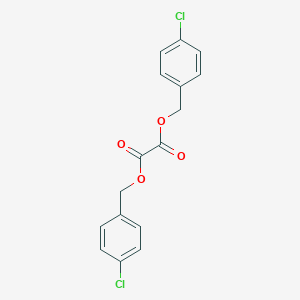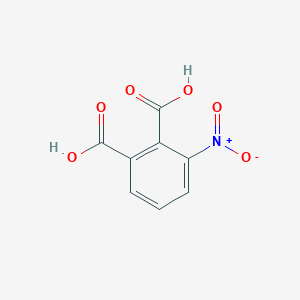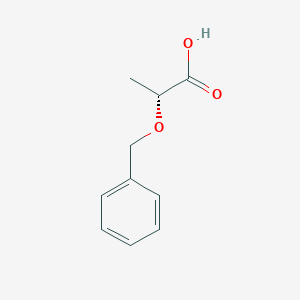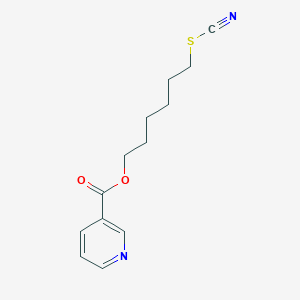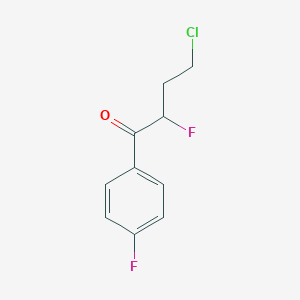
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one
Descripción general
Descripción
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, also known as 4F-ADB, is a synthetic cannabinoid that belongs to the indazole family. It is a designer drug and has been identified as an active ingredient in synthetic cannabis products. This chemical compound has gained popularity among drug users due to its potent psychoactive effects. However,
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one involves its binding to the CB1 and CB2 receptors in the brain. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain sensation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one include increased dopamine release, decreased GABA release, and altered glutamate transmission. These effects lead to the psychoactive effects of the drug, such as euphoria, relaxation, and altered perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one in lab experiments is its potency. It has been found to be more potent than other synthetic cannabinoids, which makes it useful in studying the endocannabinoid system. However, its psychoactive effects can also be a limitation, as it may interfere with the results of certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for various medical conditions such as chronic pain and anxiety disorders. Another area of research is the development of more selective synthetic cannabinoids that can target specific receptors in the endocannabinoid system. Additionally, further studies are needed to fully understand the long-term effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one on the brain and body.
In conclusion, 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one is a synthetic cannabinoid that has gained popularity among drug users due to its potent psychoactive effects. However, it also has scientific research applications, particularly in studying the endocannabinoid system. Its mechanism of action involves its binding to CB1 and CB2 receptors, leading to various biochemical and physiological effects. While it has advantages in terms of potency, its psychoactive effects can also be a limitation. There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, including its potential as a therapeutic agent and the development of more selective synthetic cannabinoids.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one has been used in scientific research to study the endocannabinoid system and its effects on the central nervous system. It has been found to have a high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.
Propiedades
Número CAS |
110690-93-2 |
|---|---|
Nombre del producto |
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
Fórmula molecular |
C10H9ClF2O |
Peso molecular |
218.63 g/mol |
Nombre IUPAC |
4-chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H9ClF2O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Clave InChI |
KHCFOACJRBWOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
Sinónimos |
1-Butanone, 4-chloro-2-fluoro-1-(4-fluorophenyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

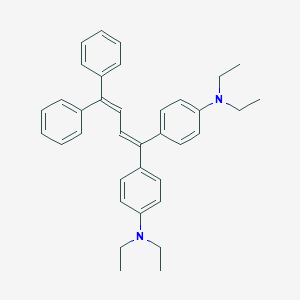
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
